N-Fluoroformamide
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Overview
Description
N-Fluoroformamide is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique properties. The presence of a fluorine atom in its structure imparts distinct chemical and physical characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Fluoroformamide can be synthesized through several methods. One common approach involves the reaction of formamide with a fluorinating agent such as N-fluorobenzenesulfonimide. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Fluoroformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-fluoroformic acid.
Reduction: Reduction reactions can yield formamide and other derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: N-fluoroformic acid.
Reduction: Formamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-Fluoroformamide has a wide range of applications in scientific research:
Mechanism of Action
N-Fluoroformamide can be compared with other N-fluorinated compounds such as:
- N-fluorobenzenesulfonimide
- N-fluoropyridinium salts
- N-fluoroquinuclidium salts
Uniqueness: this compound is unique due to its relatively mild reaction conditions and versatility in various chemical transformations. Unlike some other N-fluorinated compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Comparison with Similar Compounds
Properties
CAS No. |
64109-01-9 |
---|---|
Molecular Formula |
CH2FNO |
Molecular Weight |
63.031 g/mol |
IUPAC Name |
N-fluoroformamide |
InChI |
InChI=1S/CH2FNO/c2-3-1-4/h1H,(H,3,4) |
InChI Key |
FQBHHXMIRSVQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NF |
Origin of Product |
United States |
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